molecular formula C8H7FN2O B14795795 6-Benzoxazolemethanamine, 2-fluoro-

6-Benzoxazolemethanamine, 2-fluoro-

Cat. No.: B14795795
M. Wt: 166.15 g/mol
InChI Key: FCBJSSWJJUTCFM-UHFFFAOYSA-N
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Description

6-Benzoxazolemethanamine, 2-fluoro- is a heterocyclic aromatic compound that features a benzoxazole ring fused with a fluorinated methanamine groupThe benzoxazole scaffold is known for its diverse biological activities, making it a valuable structure in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoxazolemethanamine, 2-fluoro- typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 2-fluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzoxazolemethanamine, 2-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

6-Benzoxazolemethanamine, 2-fluoro- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 6-Benzoxazolemethanamine, 2-fluoro- involves its interaction with specific molecular targets and pathways. The benzoxazole ring can engage in π-π stacking and hydrogen bonding with biological targets, enhancing its binding affinity. The fluorine atom can influence the compound’s electronic properties, potentially increasing its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzoxazolemethanamine, 2-fluoro- is unique due to the presence of both the fluorine atom and the methanamine group, which can enhance its biological activity and chemical reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(2-fluoro-1,3-benzoxazol-6-yl)methanamine

InChI

InChI=1S/C8H7FN2O/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,4,10H2

InChI Key

FCBJSSWJJUTCFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)OC(=N2)F

Origin of Product

United States

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